molecular formula C13H20N4O B12911815 3-Piperidinecarboxamide,N-(1-methylethyl)-1-(2-pyrimidinyl)- CAS No. 605624-20-2

3-Piperidinecarboxamide,N-(1-methylethyl)-1-(2-pyrimidinyl)-

Cat. No.: B12911815
CAS No.: 605624-20-2
M. Wt: 248.32 g/mol
InChI Key: MRVDXYKVMUVDPY-UHFFFAOYSA-N
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Description

3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through nucleophilic substitution reactions using suitable pyrimidine derivatives.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine structures.

    Pyrimidine Derivatives: Compounds with similar pyrimidine structures.

Comparison

3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- is unique due to the combination of both piperidine and pyrimidine rings in its structure. This dual-ring system may confer specific biological activities and chemical properties that are distinct from other similar compounds.

Properties

CAS No.

605624-20-2

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

N-propan-2-yl-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C13H20N4O/c1-10(2)16-12(18)11-5-3-8-17(9-11)13-14-6-4-7-15-13/h4,6-7,10-11H,3,5,8-9H2,1-2H3,(H,16,18)

InChI Key

MRVDXYKVMUVDPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCCN(C1)C2=NC=CC=N2

Origin of Product

United States

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